N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a quinoline backbone, which is known for its biological activity, and a nitrophenyl group, which can influence its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to the nitrophenyl ring, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Quinoline Formation: The synthesis of the quinoline backbone, which can be done through various methods such as the Skraup synthesis, involving the reaction of aniline with glycerol and sulfuric acid.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the quinoline carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring make it susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as DMF (dimethylformamide).
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous conditions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Substitution: Products with various nucleophiles replacing the chloro or nitro groups.
Reduction: The corresponding amine derivative.
Oxidation: Oxidized quinoline derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the quinoline backbone can intercalate with DNA or interact with enzymes. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenol: Shares the nitrophenyl group but lacks the quinoline backbone.
2-Phenylquinoline: Contains the quinoline structure but lacks the nitrophenyl group.
N-(4-bromophenyl)-2-phenyl-4-quinolinecarboxamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is unique due to the combination of the nitrophenyl and quinoline groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c23-18-11-10-15(12-21(18)26(28)29)24-22(27)17-13-20(14-6-2-1-3-7-14)25-19-9-5-4-8-16(17)19/h1-13H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNBLCUDVCQQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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